alpha-Gliadin (43-49)
CAS No.: 107936-65-2
Cat. No.: VC0518106
Molecular Formula: C43H57N9O11
Molecular Weight: 876 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107936-65-2 |
---|---|
Molecular Formula | C43H57N9O11 |
Molecular Weight | 876 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Standard InChI Key | QGFISQMZJLWFEE-NXBWRCJVSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Appearance | Solid powder |
Introduction
Biochemical Characterization of Alpha-Gliadin (43-49)
Structural Properties
Alpha-Gliadin (43-49) is a linear heptapeptide with the sequence Tyr-Pro-Gln-Pro-Gln-Pro-Phe (YPQPQPF). Its molecular formula is , yielding a molecular weight of 875.98 Da . The peptide features a high proportion of proline (42.9%) and glutamine (28.6%), which contribute to its resistance to enzymatic degradation by gastric and pancreatic proteases . This stability allows it to persist in the intestinal lumen, facilitating its interaction with enteric nervous and immune systems.
Table 1: Physicochemical Properties of Alpha-Gliadin (43-49)
Property | Value |
---|---|
Sequence | YPQPQPF |
Molecular Weight | 875.98 Da |
Peptide Purity (HPLC) | 95.4% |
Isoelectric Point (pI) | ~5.2 (calculated) |
Solubility | Water-soluble |
Proteolytic Resistance and Bioactivity
The peptide’s proline-rich sequence impedes cleavage by digestive enzymes such as pepsin and trypsin, enabling its survival in the gastrointestinal tract . Incomplete degradation of gliadin proteins releases Alpha-Gliadin (43-49), which binds to opioid receptors (e.g., μ-opioid receptors) in the gut and brain . This interaction is hypothesized to modulate pain perception, gut motility, and behavioral responses, potentially explaining its link to neurological symptoms in ASD and schizophrenia .
Immunological Mechanisms in Celiac Disease
Table 2: Comparative Immunogenicity of Gliadin Peptides in Celiac Disease
Peptide | Position | IFN-γ Response (ng/ml) | HLA-DQ2 Binding (IC₅₀, nM) |
---|---|---|---|
33-mer (α-gliadin) | 57–89 | 86.0 ± 3.1 | 44.0 |
17-mer (α-gliadin) | 57–73 | 28.0 ± 2.2 | 232 |
DQ2-γ-I (γ-gliadin) | 139–153 | 2.7 ± 0.7 | 1,120 |
Alpha-Gliadin (43-49) | 43–49 | Not tested | >1,000 |
Cross-Reactivity with Opioid Receptors
Alpha-Gliadin (43-49) exhibits opioid-like activity by binding to μ-opioid receptors in the enteric nervous system . This interaction may exacerbate intestinal permeability (“leaky gut”), allowing translocation of immunogenic peptides into the submucosa and systemic circulation . In murine models, gliadorphins increase intestinal permeability by suppressing tight junction protein expression, a mechanism implicated in the pathogenesis of both CD and neuropsychiatric disorders .
Association with Neurological Disorders
Autism Spectrum Disorder (ASD)
Elevated urinary levels of Alpha-Gliadin (43-49) have been detected in children with ASD, correlating with gastrointestinal symptoms and behavioral abnormalities . Proposed mechanisms include:
-
Opioid excess hypothesis: Chronic opioid receptor activation by gliadorphins may alter social behavior and sensory processing .
-
Immune dysregulation: Gliadin peptides may promote neuroinflammation via cytokine release (e.g., IL-6, TNF-α) and microglial activation .
Schizophrenia
A subset of schizophrenia patients exhibits increased antibodies to gliadin peptides, including Alpha-Gliadin (43-49) . Autoimmune responses to these peptides may cross-react with neuronal antigens, such as synapsin-1, disrupting synaptic transmission and contributing to psychotic symptoms .
Therapeutic Implications and Research Directions
Enzymatic Degradation Strategies
Oral protease supplements (e.g., prolyl endopeptidases) designed to hydrolyze proline-rich peptides like Alpha-Gliadin (43-49) are under investigation for CD and gluten-related neuropathies . In vitro studies demonstrate that these enzymes reduce gliadorphin levels by >90% within 2 hours .
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